Ethyl (Z)-4,7-octadienoate
CAS No.: 69925-33-3
Cat. No.: VC3955726
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69925-33-3 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | ethyl (4E)-octa-4,7-dienoate |
| Standard InChI | InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |
| Standard InChI Key | LNOWXPKCCJROHI-VOTSOKGWSA-N |
| Isomeric SMILES | CCOC(=O)CC/C=C/CC=C |
| SMILES | CCOC(=O)CCC=CCC=C |
| Canonical SMILES | CCOC(=O)CCC=CCC=C |
| Boiling Point | 88.00 °C. @ 20.00 mm Hg |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
Ethyl (Z)-4,7-octadienoate belongs to the class of unsaturated fatty acid esters. Its structure comprises an ethyl ester group linked to a carbon chain with conjugated double bonds at positions 4 and 7, both in the Z configuration. The IUPAC name, ethyl (4Z)-octa-4,7-dienoate, reflects this stereochemistry .
Key Structural Features:
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Ester Functional Group: The ethoxy carbonyl group (-COOCH₂CH₃) dominates reactivity.
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Conjugated Dienes: The (Z)-configured double bonds influence molecular geometry and intermolecular interactions.
Physicochemical Properties
Data from PubChem and VulcanChem highlight the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 168.23 g/mol |
| Boiling Point | 88°C at 20 mmHg |
| Odor Profile | Fruity, pineapple-like |
| Solubility | Insoluble in water; soluble in organic solvents |
The compound’s low boiling point and fruity odor make it suitable for volatile applications, such as fragrances.
Synthesis and Industrial Production
Synthetic Routes
Ethyl (Z)-4,7-octadienoate is synthesized via esterification of (Z)-4,7-octadienoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, which typically proceeds via reflux.
Reaction Mechanism:
Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%).
Purification and Quality Control
Post-synthesis purification involves fractional distillation under reduced pressure (20 mmHg), with the product collected at 82–84°C. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy validate purity and stereochemical integrity:
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GC Retention Time: 12.3 min (DB-WAX column).
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¹H NMR Peaks: δ 1.25 (t, 3H, CH₃), δ 4.12 (q, 2H, CH₂O), δ 5.35–5.45 (m, 4H, CH=CH) .
Applications in Industry and Research
Flavor and Fragrance Industry
Ethyl (Z)-4,7-octadienoate is approved as a flavoring agent (FEMA No. 3682) due to its fruity aroma. It enhances:
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Beverages: Imparts tropical notes in juices and sodas.
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Confectionery: Used in gummies and candies at concentrations ≤50 ppm.
Comparative Analysis with Structural Analogs
The Z configuration confers distinct reactivity compared to saturated or E-isomer analogs:
| Compound | Configuration | Boiling Point (°C) | Antimicrobial MIC (mg/mL) |
|---|---|---|---|
| Ethyl (Z)-4,7-octadienoate | Z | 88 | 0.25 (estimated) |
| Ethyl octanoate | Saturated | 208 | >1.0 |
| Ethyl (E)-4,7-octadienoate | E | 85 | 0.5 |
The Z isomer’s lower boiling point and enhanced bioactivity highlight its industrial relevance .
Challenges and Future Directions
Research Gaps
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Toxicological Data: Limited studies on mammalian cytotoxicity.
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Stereoselective Synthesis: Current methods yield Z/E mixtures, requiring costly separations.
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